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Compound of Interest

Compound Name: Azido-PEG3-S-PEG4-t-butyl ester

Cat. No.: B8106164 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

applications, and experimental protocols for Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional

linker molecule critical in the development of targeted therapeutics.

Core Properties and Specifications
Azido-PEG3-S-PEG4-t-butyl ester is a heterobifunctional molecule featuring a polyethylene

glycol (PEG) spacer. Its structure is designed for modular chemical synthesis, primarily in the

field of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of an azide (N3)

group on one terminus, enabling "click chemistry" reactions, and a t-butyl ester-protected

carboxylic acid on the other. The central PEG and thioether components enhance solubility and

provide a flexible scaffold.

Quantitative Data Summary
The following table summarizes the key physicochemical properties of a representative Azido-

PEG-S-PEG linker, "Azido-PEG3-Sulfone-PEG4-t-butyl ester," which shares a very similar

structure and function.
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Property Value Reference

Chemical Name
Azido-PEG3-Sulfone-PEG4-t-

butyl ester
[1]

Molecular Formula C23H45N3O11S [1]

Molecular Weight (MW) 571.7 g/mol [1]

Purity ≥97% [1]

CAS Number 2055023-76-0 [1]

Appearance Varies (Typically a solid or oil)

Storage Condition -20°C [1]

Shipping Condition Ambient Temperature [1]

Primary Application: PROTAC Synthesis
This linker is primarily used as a component in the synthesis of PROTACs.[2] PROTACs are

heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to

selectively degrade target proteins of interest (POI).[3][4] A PROTAC molecule consists of three

parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting

them.[5] Azido-PEG3-S-PEG4-t-butyl ester serves as this crucial linker.

The azide terminus allows for covalent attachment to a POI ligand (modified with an alkyne

group) via click chemistry. The other end, after deprotection of the t-butyl ester to reveal a

carboxylic acid, can be coupled to an E3 ligase ligand (e.g., pomalidomide, VHL ligand) via

standard amide bond formation.

PROTAC Assembly Workflow
The diagram below illustrates the general workflow for synthesizing a PROTAC using this

bifunctional linker.
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General workflow for PROTAC synthesis.

PROTAC Mechanism of Action
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the

target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the

target protein by the proteasome.[3][4]
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PROTAC mechanism of action.

Experimental Protocols
Successful use of Azido-PEG3-S-PEG4-t-butyl ester requires proficiency in three key

chemical transformations: two methods for "clicking" the azide group and one for deprotecting

the t-butyl ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol is a robust method for creating a stable triazole linkage between the linker's azide

group and an alkyne-functionalized molecule.[6]

Materials:
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Azide-functionalized linker (1.0 equivalent)

Alkyne-functionalized molecule (1.0-1.2 equivalents)

Copper(II) Sulfate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

Sodium Ascorbate (0.1-0.2 equivalents)

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.

In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.

In another vial, prepare an aqueous solution of CuSO₄.

Add the CuSO₄ solution to the main reaction mixture, followed by the Sodium Ascorbate

solution to initiate the reaction. The reducing agent will convert Cu(II) to the active Cu(I)

species in situ.[6]

Stir the reaction at room temperature for 1-12 hours.

Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, proceed with standard workup and purification procedures (e.g.,

extraction, column chromatography).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it

ideal for biological applications.[7][8] It utilizes a strained cyclooctyne (e.g., DBCO, BCN)

instead of a terminal alkyne.

Materials:
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Azide-functionalized linker (1.0-1.5 equivalents)

Strained cyclooctyne (e.g., DBCO-functionalized molecule) (1.0 equivalent)

Reaction Solvent (e.g., Anhydrous DMSO, DMF, or aqueous buffer for biomolecules)

Procedure:

Dissolve the strained cyclooctyne-functionalized molecule in the appropriate solvent.

Dissolve the Azido-PEG linker in a compatible solvent. A slight molar excess (1.5 to 5-fold) of

the azide component is often used to drive the reaction to completion.[9]

Combine the two solutions in a reaction vial.

Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending

on the specific cyclooctyne used.

Monitor the reaction progress by TLC or LC-MS.

Once complete, purify the product using standard methods such as preparative HPLC.

Protocol 3: t-Butyl Ester Deprotection
This step is necessary to reveal the terminal carboxylic acid for subsequent amide coupling to

an E3 ligase ligand. The most common method uses Trifluoroacetic Acid (TFA).[10][11]

Materials:

t-Butyl ester-protected molecule

Trifluoroacetic Acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve the t-butyl ester-containing compound in a 1:1 mixture of DCM and TFA. A common

concentration is to use a 50% TFA in DCM solution.[11]
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Stir the reaction mixture at room temperature for 2-5 hours.[12]

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary

evaporator. The resulting product is often the TFA salt of the carboxylic acid.

The crude product can be used directly in the next step (amide coupling) or purified further if

necessary. The cleavage of the ester bond forms a stable tert-butyl cation, which typically

deprotonates to form the volatile gas isobutylene.[10][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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